
H-Pro-Phe-OH
Overview
Description
H-Pro-Phe-OH is a dipeptide composed of proline (Pro) and phenylalanine (Phe) residues, linked via an amide bond. Its molecular formula is $ \text{C}{14}\text{H}{18}\text{N}2\text{O}3 $, with a molecular weight of 262.3 g/mol. This compound exhibits dual functionality:
- Catalytic Activity: this compound acts as an organocatalyst in aqueous-phase conjugate addition reactions, such as the addition of ketones to nitroolefins. The Pro carbonyl group forms hydrogen bonds with water, enhancing the acidity of the amide proton, which facilitates H-bond donation to substrates .
- Biological Activity: It serves as a substrate for prolinase and inhibits angiotensin-converting enzyme (ACE), a key regulator of blood pressure, due to the aromatic Phe residue .
Its structural rigidity, conferred by the Pro residue’s pyrrolidine ring, and the aromatic Phe side chain contribute to its diverse applications in asymmetric synthesis and peptide-based therapeutics.
Preparation Methods
Synthetic Routes and Reaction Conditions: H-Pro-Phe-OH can be synthesized through various methods. One common approach involves the use of phenylalanine ammonia lyases, which catalyze the interconversion of cinnamic acids and L-phenylalanines . This method is synthetically valuable as it does not require expensive cofactors or recycling systems .
Industrial Production Methods: In industrial settings, recombinant Escherichia coli can be engineered to produce L-phenylalanine, which can then be coupled with proline to form this compound . This method leverages the biosynthesis pathway starting with phosphoenolpyruvate and erythrose 4-phosphate .
Chemical Reactions Analysis
Reactions Catalyzed by H-Pro-Phe-OH
- Michael Addition: this compound can act as a catalyst in Michael addition reactions, which highlights its utility in organic synthesis.
- Aldol Reactions: this compound is an efficient catalyst for direct asymmetric aldol reactions between acetone and various aldehydes .
Peptide Ligations
- This compound can be involved in prebiotic catalytic peptide ligation, yielding proteinogenic peptides . Thiol catalysts can catalyze the ligation of amino acids, amides, and peptides with amidonitriles in neutral water, with the outcome dependent on pH .
Interactions with Other Molecules
- This compound can interact with collagen and increase its production in tissues, potentially contributing to antihypertensive effects .
Cleavage Reactions
- Tyrosine hyperoxidation can enable selective peptide cleavage . For instance, a peptide containing a tyrosine residue can undergo fragmentation at the N-terminal tyrosyl amide bond following oxidation .
Influence of Proline on Stability and Interactions
- The presence of proline in this compound imparts unique conformational properties, influencing its stability and interaction profiles compared to other dipeptides.
Comparison with Other Dipeptides
Compound Name | Structure | Unique Features |
---|---|---|
H-Gly-Phe-OH | Glycine + Phenylalanine | Simpler structure; lacks the cyclic nature of proline |
H-Leu-Phe-OH | Leucine + Phenylalanine | Branched-chain amino acid; affects hydrophobicity |
H-Ala-Phe-OH | Alanine + Phenylalanine | Smaller side chain; impacts peptide folding differently |
H-Pro-Val-OH | Proline + Valine | Contains another cyclic amino acid; different properties |
These findings indicate that this compound participates in various chemical reactions, making it a crucial component in synthesizing bioactive molecules and understanding biochemical processes.
Scientific Research Applications
Peptide Synthesis
H-Pro-Phe-OH is a crucial building block in peptide synthesis, which is fundamental for developing new drugs and therapeutic agents. Its unique structure allows it to participate in various reactions that lead to the formation of more complex peptides.
Table 1: Key Features of this compound in Peptide Synthesis
Feature | Description |
---|---|
Role | Building block for peptide chains |
Reactivity | Participates in coupling reactions |
Applications | Drug development, therapeutic peptides |
Biochemical Research
In biochemical research, this compound is utilized to study protein interactions and enzyme activities. It serves as a substrate for enzymes, helping researchers understand cellular processes and the mechanisms of action of various proteins.
Table 2: Applications in Biochemical Research
Application | Description |
---|---|
Enzyme Substrate | Used to explore active sites of enzymes |
Protein Interaction Studies | Investigates interactions between proteins and ligands |
Pharmaceutical Development
This dipeptide plays a significant role in pharmaceutical formulations, particularly in creating compounds that target specific biological pathways. Research indicates its potential therapeutic effects for conditions such as hypertension and cardiovascular diseases.
Case Study: Antihypertensive Effects
A study demonstrated that this compound inhibits angiotensin-converting enzyme (ACE), leading to vasodilation and reduced blood pressure. This mechanism highlights its potential as a therapeutic agent for managing hypertension .
Cosmetic Industry
In the cosmetic industry, this compound is incorporated into skincare products due to its beneficial effects on skin health. It enhances the efficacy of formulations aimed at improving skin hydration and elasticity.
Table 3: Cosmetic Applications
Product Type | Benefits |
---|---|
Skincare Formulations | Improves hydration, elasticity |
Anti-aging Products | Enhances skin texture and appearance |
Food Industry
Research is ongoing regarding the use of this compound as a food additive. It has shown potential in improving flavor profiles and nutritional value, making it an interesting candidate for food science applications.
Table 4: Food Industry Applications
Application | Description |
---|---|
Flavor Enhancer | Potential to improve taste profiles |
Nutritional Additive | May enhance nutritional content |
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation and substitution. It serves as a substrate for enzymes such as dipeptidyl peptidase-4 and prolylcarboxypeptidase, which are crucial for studying metabolic pathways.
Table 5: Chemical Reactions Involving this compound
Reaction Type | Description |
---|---|
Oxidation | Converts to various derivatives |
Substitution | Forms new compounds with different biological activities |
Mechanism of Action
H-Pro-Phe-OH exerts its effects by serving as a substrate for various enzymes, including dipeptidyl peptidase-4 and prolylcarboxypeptidase . These enzymes play essential roles in biochemical pathways related to protein digestion and metabolism . Additionally, phenylalanine, an aromatic amino acid in the compound, can inhibit the activity of angiotensin-converting enzyme .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of H-Pro-Phe-OH with structurally or functionally related peptides:
Key Structural Determinants of Activity
- Proline Residue : The Pro residue in this compound and Ac-(D)Phe-Pro-boroArg-OH restricts conformational flexibility, enhancing binding specificity. In this compound, this rigidity stabilizes transition states in catalysis , while in Ac-(D)Phe-Pro-boroArg-OH, it mimics thrombin’s natural substrate .
- Aromatic Side Chains : The Phe residue in this compound enables ACE inhibition via hydrophobic interactions with the enzyme’s active site . In contrast, H-Pro-Arg-OH lacks aromaticity but utilizes Arg’s guanidinium group for thrombin recognition .
- Chain Length : Tripeptides like H-Ile-Pro-Pro-OH exhibit higher ACE inhibitory potency ($ \text{IC}_{50} = 5 \, \mu\text{M} $) compared to dipeptides, likely due to additional binding interactions .
Mechanistic Insights
- Catalysis: this compound’s catalytic efficiency in aqueous conditions relies on hydrogen-bond activation of substrates, a feature absent in non-proline-containing dipeptides like H-Tyr-Tyr-OH .
- Enzyme Inhibition : While this compound and H-Ile-Pro-Pro-OH both inhibit ACE, the tripeptide’s lower $ \text{IC}_{50} $ suggests that extended peptide chains improve affinity for the enzyme’s catalytic zinc ion .
Biological Activity
H-Pro-Phe-OH, also known as L-prolyl-L-phenylalanine, is a dipeptide composed of the amino acids proline and phenylalanine. This compound has garnered attention in the fields of biochemistry and pharmacology due to its diverse biological activities, including neuroprotection, antimicrobial properties, and inhibition of angiotensin-converting enzyme (ACE). This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
Target Enzymes
This compound acts primarily through its interaction with specific enzymes:
- Prolinase : This enzyme catalyzes the hydrolysis of proline-containing peptides.
- Angiotensin-Converting Enzyme (ACE) : this compound serves as a substrate for ACE, leading to vasodilation and reduced blood pressure by inhibiting the formation of angiotensin II.
Pharmacokinetics
In silico studies suggest that cyclic peptides, including this compound, exhibit favorable pharmacokinetic profiles. These compounds tend to have better absorption and lower toxicity in human models compared to linear peptides.
Neuroprotection
Research indicates that cyclo(L-Pro-L-Phe), a cyclic analog of this compound, demonstrates neuroprotective effects against oxidative stress in human neuroblastoma cells (SH-SY5Y). It functions as a partial agonist of peroxisome proliferator-activated receptor-γ (PPAR-γ), which helps reduce apoptosis and reactive oxygen species generation.
Antimicrobial Activity
Cyclo(L-Pro-L-Phe) has shown significant antimicrobial activity against Ralstonia solanacearum, a plant pathogen. Studies reveal that this compound effectively inhibits bacterial growth and mitigates disease severity in affected plants.
ACE Inhibition
The dipeptide exhibits ACE inhibitory activity similar to other peptide analogs. This property is particularly beneficial in managing hypertension and related cardiovascular conditions. The inhibition of ACE leads to decreased levels of angiotensin II, promoting vasodilation .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with related compounds:
Compound | Biological Activity | Unique Features |
---|---|---|
L-Azetidine-2-carboxylic acid | Potential ACE inhibitor | Contains a cyclic structure |
Trans-4-hydroxy-L-proline | Collagen synthesis enhancement | Hydroxyl group contributes to stability |
Cis-4-hydroxy-L-proline | Similar to trans form but less stable | Structural isomerism affects activity |
This compound's dual composition allows it to serve as a versatile tool in biochemical research and therapeutic applications.
Case Studies and Research Findings
- Neuroprotective Effects : A study demonstrated that cyclo(L-Pro-L-Phe) significantly reduced neurodegeneration markers in SH-SY5Y cells under oxidative stress conditions. The treatment led to a marked decrease in cell death compared to untreated controls.
- Antimicrobial Efficacy : In agricultural trials, cyclo(L-Pro-L-Phe) was applied to tomato plants infected with Ralstonia solanacearum. Results showed a 70% reduction in disease symptoms compared to untreated plants, highlighting its potential as a biopesticide.
- Cardiovascular Applications : Clinical trials investigating the effects of ACE inhibitors derived from this compound have shown promising results in lowering blood pressure in hypertensive patients, suggesting its potential therapeutic role in cardiovascular diseases .
Q & A
Basic Question: What are the standard protocols for synthesizing H-Pro-Phe-OH, and how do purity thresholds impact experimental reproducibility?
Answer:
this compound, a dipeptide comprising proline and phenylalanine, is typically synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods. SPPS protocols often employ Fmoc/t-Bu chemistry, with coupling reagents like HBTU or HATU to ensure high yields . Purity thresholds (>95%) are critical for reproducibility in downstream applications (e.g., enzymatic assays or catalysis), as residual trifluoroacetic acid (TFA) from cleavage steps can interfere with biological activity . Analytical methods such as HPLC and mass spectrometry are essential for validating purity and structural integrity .
Advanced Question: How can researchers optimize reaction conditions for this compound-mediated asymmetric catalysis in aqueous environments?
Answer:
this compound has demonstrated catalytic efficacy in conjugate addition reactions under aqueous conditions, where its amide protons act as hydrogen-bond donors to activate substrates. Optimization involves:
- pH Control : Adjusting NaOH concentration to balance substrate solubility and catalyst stability .
- Solvent Systems : Using water-miscible co-solvents (e.g., DMSO) to enhance substrate-catalyst interactions .
- Substrate Screening : Testing nitroolefins and ketones with varying electronic properties to map steric and electronic effects on enantioselectivity .
Mechanistic studies (e.g., NMR titration or computational modeling) are recommended to elucidate the role of the Pro-Phe backbone in transition-state stabilization .
Basic Question: What in vitro assays are used to evaluate this compound's ACE inhibitory activity, and how are IC50 values interpreted?
Answer:
ACE inhibition is typically assessed using fluorometric or colorimetric assays with synthetic substrates like Hippuryl-Histidyl-Leu (HHL). Key steps include:
- Enzyme Kinetics : Pre-incubating ACE with this compound to measure competitive/non-competitive inhibition .
- IC50 Determination : Serial dilution of the peptide to calculate the concentration required for 50% enzyme activity reduction. IC50 values <10 µM suggest high potency, as seen in this compound (IC50 ~5 µM) .
- Controls : Including captopril (a known ACE inhibitor) to validate assay sensitivity .
Advanced Question: How should researchers address contradictions in reported ACE inhibitory data for this compound across studies?
Answer:
Discrepancies in IC50 values or inhibition mechanisms may arise from:
- Assay Variability : Differences in substrate choice (e.g., HHL vs. Abz-FRK(Dnp)-OH) or enzyme sources (rabbit vs. human ACE) .
- Sample Preparation : Inconsistent purification methods (e.g., lyophilization cycles altering peptide conformation) .
- Data Normalization : Failure to account for batch-to-batch variability in peptide synthesis.
To resolve contradictions, replicate experiments using standardized protocols (e.g., ICH guidelines for pharmacoepidemiological studies ) and perform meta-analyses with heterogeneity testing .
Basic Question: What spectroscopic techniques are essential for characterizing this compound's structural stability under varying conditions?
Answer:
- Circular Dichroism (CD) : Monitors conformational changes (e.g., proline-induced helicity) in response to pH or temperature .
- FT-IR Spectroscopy : Identifies hydrogen-bonding patterns and amide I/II bands to assess backbone rigidity .
- NMR Spectroscopy : Resolves proline cis-trans isomerization, critical for understanding catalytic or binding activity .
Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH) to simulate long-term storage effects .
Advanced Question: What strategies can mitigate batch-to-batch variability in this compound synthesis for large-scale biochemical studies?
Answer:
- Quality-by-Design (QbD) : Implement DOE (Design of Experiments) to optimize coupling efficiency and minimize side reactions .
- In-Process Controls : Real-time monitoring via LC-MS to detect impurities early .
- Lyophilization Protocols : Standardize freeze-drying conditions (e.g., tert-butanol co-solvent) to prevent aggregation .
Documentation following Beilstein Journal guidelines ensures transparency and reproducibility .
Basic Question: How does this compound's role as a prolinease substrate inform its use in protease inhibition studies?
Answer:
As a prolinease substrate, this compound’s cleavage kinetics (measured via HPLC or fluorescence) provide insights into enzyme specificity. Researchers can:
- Modify Residues : Replace Phe with fluorogenic tags (e.g., AMC) to enable real-time activity monitoring .
- Competitive Inhibition : Co-incubate with prolinease inhibitors (e.g., bacitracin) to study binding site interactions .
Kinetic parameters (kcat/Km) should be compared across enzyme isoforms to identify isoform-specific inhibitors .
Advanced Question: What computational approaches predict this compound's interactions with non-enzymatic targets (e.g., cell membrane receptors)?
Answer:
- Molecular Dynamics (MD) : Simulate peptide-membrane interactions, focusing on phenylalanine’s aromatic side chains and lipid bilayer penetration .
- Docking Studies : Use AutoDock Vina to model binding to GPCRs or ion channels, validated via SPR (Surface Plasmon Resonance) .
- QSAR Modeling : Corrogate structural features (e.g., logP, polar surface area) with bioactivity data to design analogs with improved pharmacokinetics .
Properties
IUPAC Name |
(2S)-3-phenyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c17-13(11-7-4-8-15-11)16-12(14(18)19)9-10-5-2-1-3-6-10/h1-3,5-6,11-12,15H,4,7-9H2,(H,16,17)(H,18,19)/t11-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIANZLCJVYEFX-RYUDHWBXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC(CC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Prolylphenylalanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011179 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
13589-02-1 | |
Record name | Prolylphenylalanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011179 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.